2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
The compound 2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (hereafter referred to as the target compound) is a 1,2,4-triazole derivative featuring a cyclohexyl group at position 4, a 4-chloro-2-methylphenoxymethyl substituent at position 5, and a sulfanyl-linked acetic acid moiety at position 3 (Figure 1). Its molecular formula is C₁₉H₂₂ClN₃O₃S, with a molecular weight of 415.91 g/mol .
The 1,2,4-triazole core is a privileged scaffold in medicinal and agrochemical research due to its versatility in hydrogen bonding, metabolic stability, and diverse bioactivities . The target compound’s structural features, such as the bulky cyclohexyl group and electron-withdrawing 4-chloro-2-methylphenoxymethyl substituent, may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[[5-[(4-chloro-2-methylphenoxy)methyl]-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-12-9-13(19)7-8-15(12)25-10-16-20-21-18(26-11-17(23)24)22(16)14-5-3-2-4-6-14/h7-9,14H,2-6,10-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTZLNJJWRETCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NN=C(N2C3CCCCC3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Phenoxy Group: This step involves the reaction of 4-chloro-2-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions.
Attachment of the Cyclohexyl Group: This can be done through alkylation reactions using cyclohexyl halides.
Formation of the Sulfanyl-Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group can participate in binding interactions, while the sulfanyl-acetic acid moiety can undergo redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Structural Comparisons
The target compound belongs to a broader class of 1,2,4-triazole derivatives with sulfanyl-linked acetic acid/acetamide groups. Key structural analogs and their substituents are summarized in Table 1 .
Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
Key Observations :
- R5 Substituent: The 4-chloro-2-methylphenoxymethyl group combines steric bulk and electron-withdrawing effects, differing from electron-rich heterocycles (e.g., furan, thiophene) or alkyl chains in analogs.
- Thio-linked Group : Acetic acid derivatives (target compound, ) may form salts for improved solubility, while acetamides () offer neutral pH stability.
Physicochemical Properties
Table 2 compares predicted physicochemical properties of the target compound with analogs.
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility | |
|---|---|---|---|---|
| Target Compound | 415.91 | ~4.2 (High) | Low | |
| Tryfuzol® | 356.40 | ~3.1 | Moderate | |
| compound | 289.36 | ~2.8 | Moderate | |
| compound | 311.79 | ~3.5 | Low |
Key Observations :
- The target compound’s high logP (~4.2) reflects its lipophilic nature, likely due to the cyclohexyl and phenoxymethyl groups. This may limit solubility but enhance blood-brain barrier penetration.
- Tryfuzol®’s lower logP (~3.1) and moderate solubility correlate with its piperidine and furan substituents, which balance hydrophobicity and polarity .
Biological Activity
The compound 2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a derivative of the triazole family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological attributes.
- Molecular Formula : C16H20ClN3OS
- Molecular Weight : 337.87 g/mol
- CAS Number : 748793-45-5
- Structure : The compound features a triazole ring, a phenoxy group, and a sulfanyl acetic acid moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol evaluated the compound against 60 cancer cell lines. The results indicated that:
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS) | 92.74 |
| Mean Growth | 104.68 |
The average growth inhibition across various cancer cell lines was modest, suggesting that while the compound exhibits some anticancer activity, it may not be potent enough for clinical applications without further modifications .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Studies have shown that derivatives similar to the compound in focus exhibit significant antibacterial and antifungal activities. The mechanism often involves inhibiting fungal ergosterol synthesis or bacterial cell wall synthesis .
Other Pharmacological Activities
In addition to anticancer and antimicrobial activities, triazole derivatives have been investigated for:
- Antitubercular Activity : Some studies suggest that modifications in the triazole structure can enhance efficacy against Mycobacterium tuberculosis.
- Anti-inflammatory Effects : Certain triazoles have demonstrated potential in reducing inflammation markers in vitro.
Case Studies
- Anticancer Screening : A study published in MDPI evaluated various triazole derivatives for their anticancer properties using a standardized assay system. The compound showed varied responses across different cell lines, indicating selective cytotoxicity .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of similar compounds against common pathogens like Staphylococcus aureus and Candida albicans. Results indicated significant inhibition zones comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
